molecular formula C14H21O5P B584415 (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester CAS No. 1798428-35-9

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester

Cat. No.: B584415
CAS No.: 1798428-35-9
M. Wt: 300.291
InChI Key: LATUYHVLPBDHLV-LCYFTJDESA-N
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Description

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is an organic compound with a complex structure that includes a phosphate group and a benzyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester typically involves multi-step organic reactions. The starting materials often include 3-methyl-4-(benzyloxy)-2-buten-1-ol and a phosphorylating agent such as dimethyl chlorophosphate. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters are crucial to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and benzyloxy derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols and other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phosphoric acid derivatives, while reduction could produce simpler alcohols.

Scientific Research Applications

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester exerts its effects involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The benzyloxy group may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol: Lacks the phosphate group, making it less reactive in phosphorylation reactions.

    1-Phosphate Dimethyl Diester: Does not have the benzyloxy group, which may reduce its specificity in biological applications.

Uniqueness

(2Z)-3-Methyl-4-(benzyloxy)-2-buten-1-ol 1-Phosphate Dimethyl Diester is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

1798428-35-9

Molecular Formula

C14H21O5P

Molecular Weight

300.291

IUPAC Name

dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate

InChI

InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9-

InChI Key

LATUYHVLPBDHLV-LCYFTJDESA-N

SMILES

CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1

Synonyms

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester

Origin of Product

United States

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